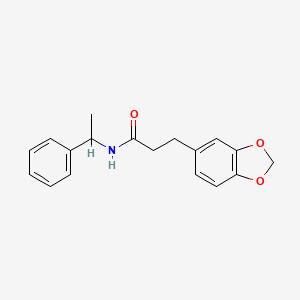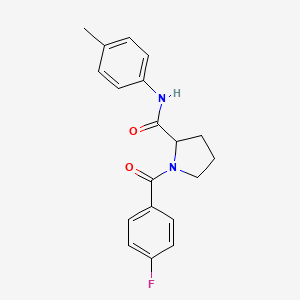![molecular formula C17H22N4O2 B6116586 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B6116586.png)
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a dimethylpyrimidinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 3-methoxyaniline with ethylene glycol in the presence of a catalyst.
Substitution Reaction: The piperazine intermediate is then reacted with 5,6-dimethylpyrimidin-4(3H)-one under controlled conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane .
Scientific Research Applications
2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
When compared to similar compounds, 2-[4-(3-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
- 2-[4-(4-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidin-4(3H)-one
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-13(2)18-17(19-16(12)22)21-9-7-20(8-10-21)14-5-4-6-15(11-14)23-3/h4-6,11H,7-10H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYISXOTXNLLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204151 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}(3-methyl-2-thienyl)methanone](/img/structure/B6116507.png)

![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(3-methylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116524.png)
![2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
![N~2~-(4-{[6-(DIMETHYLAMINO)-2-METHYL-4-PYRIMIDINYL]AMINO}PHENYL)-2-THIOPHENECARBOXAMIDE](/img/structure/B6116548.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylcyclopentanecarboxamide](/img/structure/B6116572.png)


![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6116587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![N-(3-methoxybenzyl)-3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanamide](/img/structure/B6116598.png)
![1-(3-methoxybenzyl)-6-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6116602.png)
